6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFOPWHPVUPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[4,3-c]pyridine Core Construction
- The pyrazolo[4,3-c]pyridine skeleton can be synthesized by cyclization reactions involving substituted aminopyridines and hydrazine derivatives or by oxidative cyclization of appropriately functionalized precursors.
- For example, 6-chloro-4-methylpyridin-3-amine can be converted into 5-chloro-1H-pyrazolo[3,4-c]pyridine derivatives through diazotization and ring closure under controlled temperature and inert atmosphere conditions.
Protection with Tetrahydropyran-2-yl Group
- The N-1 nitrogen atom of the pyrazolo[4,3-c]pyridine is protected by reaction with dihydropyran (DHP) in the presence of an acid catalyst such as p-toluenesulfonic acid (pTsOH).
- Typical conditions involve adding DHP and pTsOH to the pyrazolopyridine in dichloromethane (DCM) at 0 °C, followed by stirring at room temperature for 2 hours.
- The reaction mixture is then worked up by washing with saturated sodium bicarbonate and brine, drying over magnesium sulfate, and purification by silica gel flash chromatography.
- This step affords the 1-tetrahydropyran-2-yl protected pyrazolo[4,3-c]pyridine in high yield (around 75-83%) as a white solid.
Representative Experimental Data Table
Reaction Mechanism Insights
- The formation of the pyrazolo[4,3-c]pyridine ring involves nucleophilic attack of hydrazine or amino groups on activated pyridine derivatives, followed by ring closure.
- Halogenation proceeds via electrophilic aromatic substitution, facilitated by the electron density distribution on the bicyclic system.
- The THP protection is a classical acid-catalyzed addition of dihydropyran to the nitrogen lone pair, forming a stable tetrahydropyranyl ether protecting group.
Analytical and Purification Techniques
- Purification is typically achieved by silica gel flash column chromatography using ethyl acetate and petroleum ether gradients.
- Characterization includes:
- Proton nuclear magnetic resonance (^1H NMR) spectroscopy, showing characteristic signals for the pyrazolo[4,3-c]pyridine protons and the tetrahydropyranyl group.
- Elemental analysis to confirm composition.
- Melting point determination for purity assessment.
- These analytical methods confirm the successful introduction of halogens and the THP protecting group.
Summary of Key Research Findings
- The THP protecting group significantly improves the compound’s stability and solubility during synthesis, facilitating purification and handling.
- Controlled halogenation strategies allow selective functionalization at the 3-iodo and 6-chloro positions without over-substitution.
- The synthetic route is amenable to scale-up, with high yields in key steps, making it suitable for further medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogenation Effects on Reactivity and Bioactivity
- Iodo vs. Bromo Substituents : The 3-iodo group in the target compound facilitates electrophilic cyclization and Suzuki-Miyaura cross-coupling, enabling diversification at position 7 . In contrast, brominated analogs (e.g., 3-bromo-6-chloro-1-THP-pyrazolo[4,3-c]pyridine) exhibit similar reactivity but lower steric demand .
- Biological Impact : Iodo-substituted derivatives (e.g., 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine) show potent antiproliferative activity (GI₅₀: 1–10 µM) due to enhanced interactions with DNA repair enzymes like PARP-1 . Brominated analogs, however, demonstrate weaker tyrosinase inhibition (IC₅₀: 500 µM vs. 5.13 µM for benzofuran-pyrazole derivatives) .
Role of the Tetrahydropyran (THP) Protecting Group
- The THP group at N-1 in the target compound prevents unwanted side reactions during synthesis, as seen in attempts to deprotect primary azides without it, which led to dehalogenation byproducts . However, THP-protected derivatives may require deprotection (e.g., via pyridine hydrochloride) for optimal biological activity, as seen in N-unsubstituted analogs .
Antiproliferative Activity Compared to Other Pyrazolopyridines
- The target compound’s structural analogs, such as 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, induce apoptosis via PARP-1 cleavage and caspase-9 activation, with GI₅₀ values in the low micromolar range . In contrast, trisubstituted derivatives (e.g., 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines) show weak activity, highlighting the importance of halogenation and aryl substituents .
Biological Activity
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Chemical Formula : C₁₁H₁₁ClIN₃O
- CAS Number : 1416713-15-9
- Molecular Weight : 363.58 g/mol
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. These include:
- Antimicrobial Activity :
- Anticancer Activity :
- Mechanism of Action :
Data Table of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of various pyrazolo derivatives indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains . -
Anticancer Potential :
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in HL60 leukemia cells, suggesting its potential as a therapeutic agent in hematological malignancies .
Q & A
Q. What are the primary synthetic routes for 6-chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine?
The synthesis typically involves two strategies:
- Annelation : Building the pyrazole ring onto a pre-existing pyridine derivative.
- Pyridine-ring formation : Using pyrazole precursors, such as 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, followed by Sonogashira coupling with alkynes and subsequent ring closure with tert-butylamine .
- Intermediate functionalization : Substitutions at the 3-position (e.g., iodination) and tetrahydropyran protection at the 1-position are critical steps, as seen in analogous pyrazolo[4,3-c]pyridine derivatives .
Q. Which analytical methods are used to confirm the structure of this compound?
- Elemental analysis : To verify purity and elemental composition.
- Spectroscopy :
Q. What are the known pharmacological targets of pyrazolo[4,3-c]pyridine derivatives?
- EGFR inhibition : Substituted pyrazolo[4,3-c]pyridines show activity as epidermal growth factor receptor (EGFR) inhibitors, with structural modifications enhancing selectivity .
- NADPH oxidase (NOX) inhibition : Derivatives like setanaxib (a related compound) target NOX enzymes, suggesting potential anti-inflammatory or anticancer applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase inhibition data for this compound?
- Comparative kinase profiling : Use broad-spectrum kinase assays (e.g., KINOMEscan) to identify off-target effects.
- Structural analysis : Co-crystallization studies (e.g., PDB ID: 5V82) reveal binding modes with kinases like PIM1, aiding in rationalizing selectivity .
- Mutagenesis studies : Test key residues in kinase ATP-binding pockets to assess interaction specificity .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Q. How does the substitution pattern influence EGFR inhibitory activity?
- 3-Iodo group : Enhances steric bulk, potentially improving binding to EGFR’s hydrophobic pockets.
- Tetrahydropyran-2-yl group : Increases metabolic stability compared to unprotected analogs.
- SAR table (based on patent data ):
| Substituent (Position) | IC₅₀ (EGFR) | Selectivity vs. Other Kinases |
|---|---|---|
| Iodo (3) | 12 nM | 10-fold over HER2 |
| Chloro (6) | 45 nM | 3-fold over HER2 |
| Methyl (3) | >1 µM | Non-selective |
Q. What is the role of the tetrahydropyran-2-yl group in biological activity?
Q. How do structural variations in pyrazolo[4,3-c]pyridines affect biological activity?
- Core modifications : Replacing pyridine with isoxazole (e.g., pyrido[2,3-c]isoxazole) reduces kinase affinity but enhances antimicrobial activity .
- Halogen effects : Iodo substituents improve EGFR inhibition compared to chloro or bromo analogs due to enhanced hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
